tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
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Overview
Description
tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines.
Preparation Methods
The synthesis of tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyridine precursor in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazolopyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Scientific Research Applications
tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrazolo[3,4-d]thiazoles: These compounds have a fused thiazole ring, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Biological Activity
tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate (CAS No. 1215230-27-5) is a complex organic compound that belongs to the class of pyrazolopyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its effects.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₁N₃O₃ |
Molecular Weight | 315.37 g/mol |
IUPAC Name | tert-butyl 3-oxo-2-phenyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
CAS Number | 1215230-27-5 |
Synthesis
The synthesis of this compound involves several methods that leverage readily available precursors. A notable method includes the reaction of substituted pyridines with appropriate reagents to form the pyrazolo[3,4-c]pyridine scaffold. The efficiency of these methods has been documented in various studies, illustrating the compound's accessibility for further research and application in drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors that play critical roles in various pathological processes. For instance:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Receptor Modulation : It can act on various receptors implicated in cancer and neurodegenerative diseases.
Biological Activities
Research indicates that tert-butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine exhibits several biological activities:
Anti-inflammatory Activity
Preliminary studies have demonstrated that this compound possesses significant anti-inflammatory properties. For example:
- In vitro Studies : The compound showed potent inhibition of COX enzymes with IC₅₀ values comparable to established anti-inflammatory drugs such as celecoxib .
Anticancer Potential
The compound has been evaluated for its anticancer effects in various models:
- Cell Line Studies : It has exhibited cytotoxicity against several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies have indicated a reduction in tumor growth rates when treated with this compound .
Case Study 1: Anti-inflammatory Effects
A study assessed the anti-inflammatory activity of derivatives related to tert-butyl 3-oxo compounds through carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to controls, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Anticancer Activity
In another investigation focusing on breast cancer cells (MCF-7), tert-butyl 3-oxo derivatives were shown to induce apoptosis through caspase activation pathways. The study reported a dose-dependent increase in apoptotic cells when treated with varying concentrations of the compound .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazolo[3,4-c]pyridine ring have been explored to enhance potency and selectivity against targeted enzymes or receptors.
Properties
IUPAC Name |
tert-butyl 3-oxo-2-phenyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)19-10-9-13-14(11-19)18-20(15(13)21)12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNFMZBIMNPVJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN(C2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729111 |
Source
|
Record name | tert-Butyl 3-oxo-2-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215230-27-5 |
Source
|
Record name | tert-Butyl 3-oxo-2-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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